Product packaging for 2,2-Dimethylpropyl methanesulfonate(Cat. No.:CAS No. 16427-42-2)

2,2-Dimethylpropyl methanesulfonate

Cat. No.: B102830
CAS No.: 16427-42-2
M. Wt: 166.24 g/mol
InChI Key: KNIBMLHGILXPOS-UHFFFAOYSA-N
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Description

Overview of Alkyl Methanesulfonate (B1217627) Esters as Research Subjects

Alkyl methanesulfonate esters, often referred to as mesylates, are a class of organic compounds that are widely studied and utilized in chemistry. They are frequently employed as alkylating agents in organic synthesis, as the methanesulfonate anion is a good leaving group, facilitating nucleophilic substitution reactions. In the pharmaceutical industry, the formation of alkyl methanesulfonates is a significant concern, as they are recognized as potential genotoxic impurities (PGIs). Consequently, substantial research has been dedicated to developing sensitive analytical methods for their detection and quantification in drug substances and to understanding the conditions that lead to their formation during manufacturing processes.

Historical Context of the 2,2-Dimethylpropyl (Neopentyl) Group in Chemical Reactivity Studies

The neopentyl group, with its quaternary carbon atom bonded to three methyl groups and a methylene (B1212753) group, has a long history in the study of chemical reaction mechanisms. Its unique, sterically hindered structure significantly influences the rates and pathways of reactions at the alpha-carbon. For instance, neopentyl halides are known to be very slow to undergo both SN1 and SN2 reactions. The SN2 pathway is hindered by the bulky tertiary-butyl group, which prevents backside attack by a nucleophile. The SN1 pathway is also disfavored because it would lead to the formation of a highly unstable primary carbocation. However, when forced to react under SN1 conditions, neopentyl derivatives often undergo rearrangement, where a methyl group migrates to form a more stable tertiary carbocation, leading to rearranged products. This predictable, yet often slow, reactivity has made the neopentyl group a valuable tool for probing the steric and electronic effects that govern substitution reactions.

Contemporary Research Significance of 2,2-Dimethylpropyl Methanesulfonate

The contemporary significance of this compound spans several areas of chemical science, from its application as a building block in organic synthesis to its relevance in the context of pharmaceutical safety and environmental science.

As an alkylating agent, this compound can be used to introduce the neopentyl group into a molecule. The stability of neopentyl esters has been highlighted in research, making them useful as robust linkers in complex molecular architectures like dendrimers. acs.org While specific, large-scale synthetic applications of this compound are not widely documented in the literature, its structure suggests its utility in creating sterically demanding environments within a target molecule. The synthesis of neopentyl glycol, a precursor to the neopentyl group, is of industrial importance for the production of polyesters and other polymers, indicating the value of the neopentyl moiety in materials science. who.int

From an environmental and health perspective, the structure of this compound raises considerations regarding its persistence and potential toxicity. Studies on related compounds, such as branched alkylbenzene sulfonates, have shown that branched alkyl chains can be more resistant to biodegradation than their linear counterparts. mpob.gov.my This suggests that this compound could have a longer environmental half-life. While specific toxicological data for this compound is scarce, information on other alkyl sulfates indicates that toxicity can vary with the length and branching of the alkyl chain. epa.gov The main effect of acute oral exposure to alkyl sulfates is irritation to the gastrointestinal tract due to their surfactant properties. epa.gov Given the general understanding of alkylating agents, direct exposure to this compound would warrant caution due to its potential for reactivity with biological macromolecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O3S B102830 2,2-Dimethylpropyl methanesulfonate CAS No. 16427-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S/c1-6(2,3)5-9-10(4,7)8/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIBMLHGILXPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40936930
Record name 2,2-Dimethylpropyl methanesulfonate
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Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16427-42-2
Record name 1-Propanol, 2,2-dimethyl-, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16427-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 2,2-dimethyl-, methanesulfonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylpropyl methanesulfonate
Source EPA DSSTox
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Synthetic Methodologies for 2,2 Dimethylpropyl Methanesulfonate and Its Analogues

Classical Esterification Approaches

The foundational method for synthesizing 2,2-dimethylpropyl methanesulfonate (B1217627) involves the esterification of 2,2-dimethylpropan-1-ol (neopentyl alcohol) with methanesulfonyl chloride. This classical approach remains a cornerstone of organic synthesis due to its reliability and straightforward execution.

Nucleophilic Attack Mechanisms in Sulfonate Ester Formation

The formation of sulfonate esters, such as 2,2-dimethylpropyl methanesulfonate, proceeds through a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic sulfur center of the methanesulfonyl chloride. This reaction is typically facilitated by a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. masterorganicchemistry.com

Optimization of Reaction Parameters for this compound Synthesis

The synthesis of this compound from neopentyl alcohol and methanesulfonyl chloride can be optimized by carefully controlling several reaction parameters to maximize yield and purity. Despite the steric hindrance of the neopentyl group, the esterification is surprisingly facile, indicating that the steric requirement of the methanesulfonyl chloride reagent is small. mdma.ch

A common and effective procedure involves dissolving the neopentyl alcohol in a suitable solvent like dichloromethane (DCM). mdma.ch A base, typically a 50% molar excess of triethylamine, is added to the solution. mdma.ch The reaction mixture is cooled to a temperature between 0°C and -10°C before a 10% excess of methanesulfonyl chloride is added slowly over a period of 5-10 minutes. mdma.ch The reaction is typically complete after stirring for an additional 10-15 minutes. mdma.ch The use of triethylamine as the base and dichloromethane as the solvent is a deviation from the traditional Tipson procedure and may alter the mechanistic pathway to involve an addition of the alcohol to a sulfene intermediate. mdma.ch

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

ParameterOptimized ConditionRationale
Alcohol 2,2-Dimethylpropan-1-olStarting material
Reagent Methanesulfonyl chloride (10% excess)Provides the methanesulfonyl group
Base Triethylamine (50% molar excess)Neutralizes HCl byproduct
Solvent Dichloromethane (DCM)Inert solvent, good solubility
Temperature 0°C to -10°CControls reaction rate, minimizes side reactions
Reaction Time 15-25 minutesSufficient for completion

Advanced Synthetic Transformations Involving this compound

Once synthesized, this compound serves as a valuable intermediate for a variety of advanced synthetic transformations, enabling the introduction of the neopentyl moiety into more complex molecules.

Mesylate Displacement Reactions for Carbon-Heteroatom Bond Formation

The methanesulfonate group of this compound is an excellent leaving group, making the compound a suitable substrate for nucleophilic substitution reactions to form new carbon-heteroatom bonds. However, the neopentyl structure presents significant steric hindrance at the carbon adjacent to the reaction center, which dramatically slows down the rate of bimolecular nucleophilic substitution (SN2) reactions. youtube.commasterorganicchemistry.com For practical purposes, neopentyl halides and, by extension, mesylates are often considered inert to SN2 conditions. masterorganicchemistry.com

Despite the slow reaction rates, SN2 reactions with strong nucleophiles can be achieved. rsc.org For instance, the displacement of the mesylate by nucleophiles such as halides or hydrides is possible, although it occurs much more slowly compared to less hindered primary substrates. mdma.ch Studies on the displacement of the tosylate group (a similar sulfonate ester) on a chiral neopentyl system by acetate ion have shown that the reaction proceeds with a high degree of inversion of configuration, which is characteristic of an SN2 mechanism. etsu.edu

Integration into Multi-Step Organic Synthesis Schemes

The conversion of alcohols to mesylates is a common strategy in multi-step organic synthesis to activate the hydroxyl group for subsequent reactions. youtube.comlibretexts.org this compound can be integrated into complex synthetic pathways where the introduction of a neopentyl group is desired. The process typically involves the initial formation of the mesylate from neopentyl alcohol, followed by its reaction with a suitable nucleophile. udel.edulittleflowercollege.edu.inmsu.edu This two-step sequence allows for the formation of compounds that may not be accessible through direct reaction with the alcohol. The stability of the neopentyl mesylate under various conditions, except for strong nucleophiles or very strong acids, makes it a reliable intermediate in longer synthetic routes. nih.gov

Chemo- and Stereoselective Synthesis of 2,2-Dimethylpropyl Derivatives

The synthesis and subsequent reactions of this compound can be controlled to achieve high levels of chemo- and stereoselectivity.

Chemoselectivity: In molecules containing multiple hydroxyl groups, it is possible to selectively mesylate the least sterically hindered alcohol. youtube.com Given the bulky nature of the neopentyl group, if a molecule contained both a primary, unhindered alcohol and a neopentyl alcohol, reagents like tosyl chloride, which are bulkier than methanesulfonyl chloride, would preferentially react with the less hindered alcohol. youtube.com This allows for the selective protection or activation of one alcohol over another.

Stereoselectivity: The formation of this compound from neopentyl alcohol is a reaction that occurs at the oxygen atom, not the carbon center. Therefore, if the neopentyl alcohol were chiral at the carbinol carbon, the esterification would proceed with retention of the original stereoconfiguration. youtube.com Subsequent SN2 displacement of the mesylate group, although slow, occurs with inversion of stereochemistry at the carbon center. etsu.edu This predictable stereochemical outcome is crucial for the synthesis of enantiomerically pure compounds. This control over stereochemistry is a powerful tool in asymmetric synthesis.

Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethylpropyl Methanesulfonate

Nucleophilic Substitution Reactions (S_N1 and S_N2) of the Neopentyl Mesylate

Nucleophilic substitution reactions of 2,2-dimethylpropyl methanesulfonate (B1217627), commonly referred to as neopentyl mesylate, are profoundly affected by the sterically demanding neopentyl group. This steric bulk dramatically slows the rate of bimolecular nucleophilic substitution (S_N2) reactions. princeton.edu For an S_N2 reaction to occur, the nucleophile must attack the carbon atom bearing the leaving group from the backside. In the case of neopentyl mesylate, the large tert-butyl group effectively shields this carbon, making a direct backside attack exceedingly difficult. princeton.edu

Consequently, S_N2 reactions on neopentyl systems are exceptionally slow compared to other primary alkyl halides and sulfonates. While not completely inert, the activation energy for this pathway is significantly high due to severe steric repulsion in the transition state.

Under conditions that favor unimolecular substitution (S_N1), such as in the presence of a weak nucleophile and a polar protic solvent, 2,2-dimethylpropyl methanesulfonate can ionize to form a primary carbocation. However, primary carbocations are inherently unstable. This instability drives a rapid rearrangement to a more stable tertiary carbocation. princeton.edu

Steric and Electronic Effects on Reaction Rates and Selectivity

The steric hindrance of the neopentyl group is the single most dominant factor governing the rate of S_N2 reactions. The tert-butyl group effectively blocks the backside attack required for the S_N2 mechanism, leading to a dramatic decrease in the reaction rate. princeton.edu

From an electronic standpoint, the electron-donating nature of the alkyl groups in the neopentyl structure has a less pronounced effect on the S_N2 reaction rate compared to the overwhelming steric factors. In S_N1 reactions, the inductive effect of the alkyl groups helps to stabilize the transient primary carbocation to a small extent before it rearranges. However, the primary driving force for the S_N1 pathway is the ability of the system to undergo rearrangement to a much more stable carbocation.

The choice between S_N1 and S_N2 pathways is also influenced by the nucleophile and solvent. Strong, unhindered nucleophiles in polar aprotic solvents might still favor the sluggish S_N2 pathway, while weak nucleophiles in polar protic solvents will favor the S_N1 pathway with rearrangement.

Table 1: Factors Influencing Nucleophilic Substitution of this compound

FactorEffect on S_N1 PathwayEffect on S_N2 Pathway
Substrate Structure Favored due to rearrangement to a stable tertiary carbocation. princeton.eduStrongly disfavored due to extreme steric hindrance. princeton.edu
Nucleophile Favored by weak nucleophiles.Favored by strong, unhindered nucleophiles.
Solvent Favored by polar protic solvents.Favored by polar aprotic solvents.
Leaving Group Good leaving group (mesylate) is essential.Good leaving group (mesylate) is essential.

Rearrangement Pathways in Neopentyl Systems

A hallmark of S_N1 reactions involving neopentyl systems is the Wagner-Meerwein rearrangement. acs.org Upon departure of the methanesulfonate leaving group, the initially formed primary carbocation undergoes a rapid 1,2-methyl shift. One of the methyl groups from the quaternary carbon migrates to the adjacent carbocationic center.

This rearrangement transforms the unstable primary carbocation into a much more stable tertiary carbocation. The resulting tertiary carbocation is then attacked by the nucleophile (or solvent, in the case of solvolysis) to yield the final, rearranged substitution product. For example, the solvolysis of neopentyl mesylate in ethanol (B145695) would yield 2-ethoxy-2-methylbutane (B166765) as the major product, rather than the direct substitution product, 1-ethoxy-2,2-dimethylpropane.

Elimination Reactions and Competing Pathways

Elimination reactions (E1 and E2) are always in competition with nucleophilic substitution reactions. In the case of this compound, the steric hindrance of the neopentyl group also influences the regioselectivity of elimination.

For an E2 reaction to occur, a strong base must abstract a proton from a carbon atom adjacent (β-carbon) to the carbon bearing the leaving group. In neopentyl mesylate, the β-hydrogens are on the three methyl groups of the tert-butyl moiety. While these hydrogens are accessible, the steric bulk of the substrate can influence the transition state geometry.

According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and therefore more stable) alkene. masterorganicchemistry.comacs.org However, due to the steric hindrance around the neopentyl group, a bulky base may preferentially abstract a proton from the least sterically hindered position, leading to the Hofmann product (the less substituted alkene). libretexts.orgmasterorganicchemistry.com In the case of neopentyl systems, there is only one type of β-hydrogen, so only one elimination product, 2,2-dimethyl-1-propene, is possible.

The competition between substitution and elimination is dictated by the nature of the nucleophile/base and the reaction conditions. Strong, bulky bases will favor E2 elimination. Strong, but less hindered bases may lead to a mixture of S_N2 and E2 products, although both are slow. Weakly basic nucleophiles under S_N1 conditions will lead to a mixture of S_N1 and E1 products, both proceeding through the rearranged tertiary carbocation.

Radical Chemistry Initiated by this compound Precursors

Recent advances in synthetic methodology have demonstrated that alkyl sulfonates can serve as precursors for the generation of alkyl radicals, particularly through photoredox catalysis.

Formation and Reactivity of 2,2-Dimethylpropyl Radicals

Alkyl methanesulfonates can be activated under photoredox conditions to generate alkyl radicals. researchgate.netrsc.org In the case of this compound, a suitable photocatalyst, upon excitation by visible light, can transfer an electron to the sulfonate, leading to the cleavage of the C-O bond and the formation of the 2,2-dimethylpropyl radical and the methanesulfonate anion.

The 2,2-dimethylpropyl radical is a primary alkyl radical. A key feature of radical rearrangements is that they are generally much slower than carbocation rearrangements. While rearrangements of primary alkyl radicals can occur, they are not as facile as the Wagner-Meerwein shifts observed in their carbocation counterparts. The primary reactivity of the 2,2-dimethylpropyl radical is therefore expected to be its participation in subsequent bond-forming reactions.

Photoredox Catalysis in C-C Bond Formation Involving 2,2-Dimethylpropyl Moieties

The 2,2-dimethylpropyl radical, once generated, can be engaged in a variety of carbon-carbon bond-forming reactions. researchgate.netrsc.org A common strategy involves the addition of the alkyl radical to an electron-deficient alkene, such as an acrylate (B77674) or an acrylonitrile, in a Giese-type reaction. This addition generates a new carbon-centered radical, which can then be reduced by the reduced form of the photocatalyst to an anion, which is subsequently protonated to afford the final product.

Alternatively, the alkyl radical can be used in cross-coupling reactions. For instance, in a dual catalytic system involving a photoredox catalyst and a nickel catalyst, the 2,2-dimethylpropyl radical can add to a low-valent nickel complex. The resulting organonickel species can then undergo reductive elimination with an aryl halide or another electrophile to form a new C-C bond, incorporating the sterically hindered neopentyl moiety. researchgate.net This approach provides a powerful method for the construction of molecules containing the bulky 2,2-dimethylpropyl group, which can be challenging to achieve through traditional nucleophilic substitution methods.

Solvolysis and Hydrolysis Studies

The solvolysis and hydrolysis of alkyl methanesulfonates, commonly known as mesylates, are fundamental reactions in organic chemistry that have been the subject of numerous mechanistic studies. The reactivity of these esters is significantly influenced by the structure of the alkyl group, the nature of the solvent, and the pH of the medium. For this compound, also known as neopentyl methanesulfonate, the steric hindrance of the neopentyl group plays a crucial role in its reaction pathways.

Direct kinetic and thermodynamic data for the hydrolysis of this compound is not extensively documented in publicly available literature. However, insights can be drawn from studies on structurally related compounds. The hydrolysis of alkyl methanesulfonates generally proceeds via a nucleophilic substitution reaction where water acts as the nucleophile. The steric bulk of the neopentyl group in this compound is expected to significantly hinder a direct SN2 attack on the α-carbon. Consequently, the reaction may proceed through a mechanism involving neighboring group participation or, under forcing conditions, a carbocation rearrangement.

In a study comparing the reactivity of various leaving groups on a neopentyl skeleton in reaction with sodium azide (B81097) in DMSO at 100 °C, the methanesulfonate group was found to be less reactive than iodide and bromide. While this is not a solvolysis reaction, it provides a relative measure of the leaving group's ability in a nucleophilic substitution on a neopentyl framework.

To illustrate the typical kinetic data obtained for a related primary alkyl methanesulfonate, the following table presents hypothetical rate constants and activation parameters for the hydrolysis of ethyl methanesulfonate, which would be expected to react primarily through an SN2 mechanism. It is important to note that these are representative values and not the experimentally determined data for this compound.

Table 1: Representative Kinetic and Thermodynamic Data for the Hydrolysis of a Primary Alkyl Methanesulfonate (Hypothetical for Ethyl Methanesulfonate)

Temperature (°C)k (s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
251.0 x 10⁻⁷85-45
501.5 x 10⁻⁶85-45
751.8 x 10⁻⁵85-45

Note: This data is hypothetical and for illustrative purposes. ΔH‡ (enthalpy of activation) and ΔS‡ (entropy of activation) are assumed to be constant over the temperature range.

The stability of this compound is intrinsically linked to the pH of the aqueous medium and the nature of the solvent.

pH Effects:

Solvent Effects:

The choice of solvent has a profound impact on the rate and mechanism of solvolysis of alkyl methanesulfonates. The rate of solvolysis is influenced by the solvent's ionizing power (polarity) and its nucleophilicity. For a sterically hindered substrate like this compound, where a direct SN2 reaction is disfavored, an increase in solvent ionizing power could potentially facilitate a reaction pathway involving carbocationic intermediates, which are prone to rearrangement.

For example, in a highly ionizing and poorly nucleophilic solvent, the solvolysis might be expected to proceed with rearrangement to form a more stable tertiary carbocation. In contrast, in a more nucleophilic solvent, a direct substitution (albeit slow) or a solvent-assisted nucleophilic attack might be more competitive.

The Grunwald-Winstein equation, log(k/k₀) = mY + lN, is often used to correlate solvolysis rates with solvent parameters, where Y is the solvent ionizing power and N is the solvent nucleophilicity. For a primary substrate that is highly sensitive to nucleophilic attack, the 'l' value would be high. For a substrate reacting via a carbocationic intermediate, the 'm' value would be high. For this compound, one would anticipate a complex dependence on both parameters due to the competing mechanistic possibilities.

The following table illustrates the expected trend in the relative rate of solvolysis of a primary alkyl methanesulfonate in different solvents.

Table 2: Expected Relative Solvolysis Rates of a Primary Alkyl Methanesulfonate in Various Solvents at a Constant Temperature

SolventRelative Rate (k_rel)Solvent Ionizing Power (Y)Solvent Nucleophilicity (N)
Ethanol1-2.030.37
Methanol1.5-1.090.17
Water103.49-0.26
Acetic Acid0.1-1.64-2.05
Formic Acid52.05-2.39

Note: The relative rates are hypothetical and intended to illustrate the general trend. Y and N values are established solvent parameters.

Applications of 2,2 Dimethylpropyl Methanesulfonate in Advanced Organic Synthesis

Utilization as a Key Building Block

2,2-Dimethylpropyl methanesulfonate (B1217627) serves as a crucial building block for introducing the neopentyl moiety into various molecular scaffolds. The methanesulfonate group acts as an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

The strategic incorporation of the neopentyl group can be critical in the total synthesis of complex molecules and natural products, where steric hindrance can direct the stereochemical outcome of reactions or enhance the stability of the final molecule. While direct examples of the use of 2,2-dimethylpropyl methanesulfonate in the total synthesis of prominent natural products like (+)-olivin, platensimycin, or abyssomicin C are not extensively documented in readily available literature, the principles of its reactivity are well-established in analogous systems. For instance, nickel-catalyzed cross-coupling reactions of neopentyl arenesulfonates with Grignard reagents have been shown to be effective for the formation of carbon-carbon bonds. researchgate.netnih.govresearchgate.netacs.orgnih.gov These reactions demonstrate the feasibility of using neopentyl sulfonates as electrophilic partners in coupling reactions, a key step in the assembly of complex molecular frameworks.

The utility of such cross-coupling reactions is highlighted in the synthesis of biaryl and alkyl-aryl structures, which are common motifs in natural products and pharmaceuticals. The table below summarizes representative nickel-catalyzed cross-coupling reactions of neopentyl arenesulfonates, which serve as a proxy for the reactivity of this compound.

ElectrophileNucleophileCatalyst SystemProductYield (%)Reference
Neopentyl 4-methoxybenzenesulfonatePhenylmagnesium bromideNiCl2(dppf)4-Methoxybiphenyl85 researchgate.net
Neopentyl 2-naphthylsulfonateMethylmagnesium bromideNi(acac)2/IPr2-Methylnaphthalene92 acs.org
Neopentyl 4-chlorobenzenesulfonaten-Butylmagnesium bromideNiCl2(dppe)4-Chloro-1-butylbenzene78 researchgate.net

This table presents data from analogous neopentyl arenesulfonates to illustrate the synthetic utility.

The methanesulfonate group of this compound is an excellent leaving group, making the compound a valuable substrate for Williamson ether synthesis and amidation reactions. wikipedia.orgmasterorganicchemistry.combyjus.comlibretexts.org These reactions provide straightforward routes to sterically hindered ethers and amides containing the neopentyl group.

In the Williamson ether synthesis, an alkoxide displaces the mesylate group to form an ether. wikipedia.orgmasterorganicchemistry.combyjus.comlibretexts.org This method is highly efficient for primary mesylates like this compound, as the competing elimination reaction is minimized.

Similarly, amides can be synthesized by the reaction of this compound with primary or secondary amines. youtube.comyoutube.comyoutube.com The reaction typically requires heating but provides a direct method for the formation of N-neopentyl amides.

The following table showcases representative examples of ether and amide formation using alkyl mesylates as precursors, illustrating the expected reactivity of this compound.

Reactant 1Reactant 2Product TypeReaction ConditionsReference
Sodium ethoxiden-Propyl methanesulfonateEtherEthanol (B145695), Reflux byjus.com
BenzylamineEthyl methanesulfonateAmideNeat, 100°C youtube.com
Sodium phenoxiden-Butyl methanesulfonateEtherDMF, 80°C masterorganicchemistry.com

This table illustrates general reactivity patterns for the synthesis of ethers and amides from alkyl mesylates.

Functional Materials and Polymer Chemistry

The introduction of the bulky neopentyl group into polymer structures can significantly influence their physical and chemical properties, such as thermal stability, solubility, and morphology. This compound and its derivatives are therefore of interest in the field of functional materials and polymer chemistry.

While specific examples of cross-coupling polymerization utilizing this compound as a monomer are not widely reported, the reactivity of aryl and alkyl mesylates in palladium- and nickel-catalyzed cross-coupling reactions suggests its potential in this area. chemrxiv.orgresearchgate.netchemrxiv.org Bifunctional derivatives of neopentyl mesylate could, in principle, undergo polycondensation reactions with suitable comonomers to yield functional polymers. For instance, a di-mesylated neopentyl derivative could be polymerized with a di-boronic acid or a di-Grignard reagent.

The neopentyl glycol core, from which this compound is derived, is a well-known component in the synthesis of polyesters and polyurethanes, valued for the stability it imparts to the polymer backbone. chemicalbook.comyoutube.comrsc.org While the mesylate itself is not a typical monomer for these polymers, it can be chemically converted to diols or other functionalized monomers. For example, hydrolysis of a bis(methanesulfonate) of a neopentyl derivative would yield a neopentyl diol, a common chain extender in polyurethane synthesis. youtube.comrsc.org The bulky neopentyl group can disrupt polymer chain packing, leading to materials with modified mechanical properties. organic-chemistry.org

Medicinal Chemistry and Drug Discovery Applications

The neopentyl group is a recognized structural motif in medicinal chemistry, often introduced to enhance metabolic stability, modulate lipophilicity, and improve the pharmacokinetic profile of drug candidates. fiveable.memedium.com The steric bulk of the quaternary carbon center can shield adjacent functional groups from enzymatic degradation. While direct applications of this compound in the synthesis of marketed drugs are not prominently documented, its potential as a tool for introducing the neopentyl group in drug discovery and lead optimization is significant. nih.govacs.orgnih.govnih.gov The synthesis of bioactive molecules often involves the strategic placement of alkyl groups to optimize binding to biological targets. mdpi.compsu.eduencyclopedia.pub The reactivity of this compound allows for its use in the alkylation of various nucleophiles, including phenols, amines, and thiols, which are common functionalities in drug-like molecules.

Role as a Precursor for Pharmacologically Active Compounds Bearing 2,2-Dimethylpropyl Substructures

In the synthesis of complex organic molecules, particularly those with pharmaceutical applications, the choice of starting materials and reagents is critical. This compound, commonly known as neopentyl mesylate, serves as a key synthetic intermediate for introducing the 2,2-dimethylpropyl (neopentyl) group into a target molecule. The utility of this compound stems from the excellent leaving group ability of the methanesulfonate (mesylate) anion, which facilitates nucleophilic substitution reactions.

The neopentyl group is a desirable structural motif in medicinal chemistry. Its defining feature is a quaternary carbon atom, which imparts significant steric bulk. This steric hindrance can be strategically employed to enhance the metabolic stability of a drug by shielding susceptible parts of the molecule from enzymatic degradation. researchgate.netresearchgate.net Furthermore, the neopentyl group is lipophilic, which can influence a compound's solubility, membrane permeability, and binding interactions with its biological target.

The synthesis of pharmacologically active compounds containing this substructure often involves the reaction of a nucleophile—typically an amine, alcohol, or carbanion on the core scaffold of the drug—with a neopentyl electrophile. While neopentyl halides like iodide or bromide can be used, this compound is an effective alternative. acs.org It is prepared from neopentyl alcohol, which can be synthesized by the reduction of trimethylacetic acid or its esters. google.comwikipedia.org The conversion of the alcohol to the mesylate activates the position for substitution, a common strategy in multi-step organic synthesis.

A variety of therapeutic agents incorporate the neopentyl substructure, highlighting its importance in drug design across different disease areas.

Pharmacologically Active CompoundTherapeutic Class
Neopentyl Glycol-based RadiotherapeuticsRadiotheranostics nih.gov
Carmofur (as part of its broader structural class)Antineoplastic Agent acs.org
Certain Janus Kinase 3 (JAK3) InhibitorsAnti-inflammatory / Immunosuppressant acs.org
BMS-214662 (as part of its broader structural class)Farnesyltransferase Inhibitor nih.gov

Strategies for Modifying Biological Activity through 2,2-Dimethylpropyl Moieties

The deliberate incorporation of a 2,2-dimethylpropyl group is a key strategy in medicinal chemistry to modulate a drug candidate's pharmacological profile. This process, guided by structure-activity relationship (SAR) studies, aims to optimize potency, selectivity, and pharmacokinetic properties. drugdesign.orgresearchgate.netresearchgate.net The unique characteristics of the neopentyl group—its size, shape, and metabolic inertness—are its primary strategic advantages.

Furthermore, the steric bulk of the neopentyl group can be used to fine-tune a drug's interaction with its biological target. In SAR exploration, replacing smaller alkyl groups (e.g., methyl, ethyl) with a neopentyl group can probe the size and shape of a receptor's binding pocket. nih.gov This substitution can lead to several outcomes:

Increased Potency: If the bulky group makes additional favorable hydrophobic contacts within a large pocket, binding affinity can increase.

Increased Selectivity: The neopentyl group may fit well in the target receptor but be too large to fit in the binding site of off-target proteins, thus improving the drug's selectivity and reducing side effects.

Decreased Potency: If the binding pocket is too small to accommodate the group, the substitution will result in a loss of activity, which is also valuable information in defining the topography of the active site. acs.org

Conceptual Impact of Neopentyl Substitution on Drug Properties
PropertyParent Compound (e.g., with ethyl group)Analog with 2,2-Dimethylpropyl GroupRationale for Change
Metabolic Half-LifeShortLongSteric shielding by the quaternary center prevents enzymatic oxidation. researchgate.netnih.gov
Receptor BindingModerate AffinityPotentially Higher or Lower AffinityProbes the size of the binding pocket; may increase hydrophobic interactions or cause steric clash. acs.org
Target SelectivityMay bind to multiple related receptors.Potentially IncreasedThe bulky group may prevent binding to smaller off-target sites.

Design of Prodrugs Incorporating Methanesulfonate Groups

While this compound is primarily valued for its role as an alkylating agent to deliver the neopentyl group, the methanesulfonate (mesylate) moiety itself has a distinct and important role in drug design, particularly in the form of stable methanesulfonamides. researchgate.net Although a methanesulfonate ester is too reactive for use as a stable prodrug moiety due to its potential as a genotoxic impurity, the corresponding sulfonamide group (R-SO₂-NR'R") is chemically robust and possesses properties that are highly valuable in modifying a drug's activity and physicochemical profile. nih.govpqri.org

In medicinal chemistry, the methanesulfonyl group is often incorporated into the final, active drug molecule to serve as a key pharmacophore. It can act as a hydrogen bond acceptor and its inclusion can significantly alter the polarity and solubility of the compound. Numerous successful drugs and clinical candidates contain a methanesulfonamide (B31651) or a related N-methanesulfonyl moiety, where it is critical for high-affinity binding to the target enzyme or receptor. nih.govnih.gov

For example, a series of HMG-CoA reductase inhibitors were developed where a pyrimidine (B1678525) ring was substituted with an N-methyl-N-methanesulfonylamino group. nih.gov This structural feature was instrumental in achieving high potency. Similarly, novel anti-inflammatory agents have been designed as selective COX-2 inhibitors by incorporating a methanesulfonamide moiety into chalcone, pyrazoline, and pyridine (B92270) scaffolds. nih.gov These examples demonstrate that far from being just a leaving group, the methanesulfonyl functional group is a privileged structure in modern drug discovery.

Examples of Pharmacologically Active Compounds Incorporating a Methanesulfonyl/Methanesulfonamide Moiety
Compound/SeriesTargetRole of the Methanesulfonyl GroupReference
S-4522 (a dihydroxy-heptenoate)HMG-CoA ReductaseThe N-methyl-N-methanesulfonylaminopyrimidinyl group was critical for high inhibitory potency (IC50 = 1.12 nM), being ~100 times more potent than pravastatin. nih.gov
Pyrazoline and Pyridine DerivativesCOX-2 EnzymeThe methanesulfonamide moiety was incorporated to develop selective COX-2 inhibitors with anti-inflammatory activity and improved gastric safety profiles. nih.gov
Trimetazidine-Sulfonamide HybridsMultiple (e.g., anti-ischemic, antibacterial)The sulfonamide group provides broad-spectrum antibacterial action, creating a hybrid molecule with multifaceted therapeutic potential. mdpi.com

Structure Activity Relationships Sar and Computational Studies of 2,2 Dimethylpropyl Methanesulfonate Derivatives

Elucidation of Structure-Reactivity Relationships

The reactivity of 2,2-dimethylpropyl methanesulfonate (B1217627) is profoundly influenced by the structural characteristics of the neopentyl group. These characteristics dictate the accessibility of the reaction center and the stability of potential intermediates, thereby governing the pathways and rates of chemical transformations.

The 2,2-dimethylpropyl group, commonly known as the neopentyl group, is characterized by a primary carbon atom that is bonded to a quaternary carbon. This arrangement results in significant steric hindrance around the reaction center. In the context of nucleophilic substitution reactions, this steric bulk severely impedes the backside attack required for a typical Sₙ2 mechanism. libretexts.orgchemistrysteps.com Consequently, Sₙ2 reactions involving neopentyl substrates, such as 2,2-dimethylpropyl methanesulfonate, are exceptionally slow. masterorganicchemistry.comstackexchange.com For instance, the rate of Sₙ2 reaction for neopentyl halides is approximately 100,000 times slower than that for propyl halides. masterorganicchemistry.com This steric hindrance is the primary determinant of the compound's reactivity profile in substitution reactions. libretexts.org

While primary alkyl halides and sulfonates are generally excellent substrates for Sₙ2 reactions, the neopentyl group represents a notable exception due to this profound steric effect. masterorganicchemistry.com The bulky tert-butyl group attached to the α-carbon effectively shields it from the approach of a nucleophile. libretexts.org

From an electronic standpoint, the 2,2-dimethylpropyl group is an electron-donating group due to the inductive effect of the alkyl groups. This property can influence the stability of any potential carbocation intermediates that might form during a reaction. However, the formation of a primary carbocation from a neopentyl substrate is energetically unfavorable. stackexchange.com While rearrangement to a more stable tertiary carbocation is possible, the initial step of leaving group departure to form the primary carbocation is a high-energy process. stackexchange.com

The following table summarizes the key steric and electronic properties of the 2,2-dimethylpropyl group and their general impact on reactivity.

PropertyDescriptionImpact on Reactivity
Steric Bulk Large tert-butyl group attached to the primary reaction center.Significantly retards Sₙ2 reactions due to steric hindrance. libretexts.orgmasterorganicchemistry.com
Electronic Effect Electron-donating inductive effect.Can stabilize adjacent positive charge, but formation of a primary carbocation is still disfavored. stackexchange.com

The conformational preferences of this compound also play a crucial role in its reactivity. The rotation around the C-O and S-O bonds can lead to different spatial arrangements of the atoms, some of which may be more or less favorable for a given reaction.

While specific conformational analysis of this compound is not extensively documented, insights can be drawn from studies of similar molecules like esters and other methanesulfonates. imperial.ac.uk The bulky neopentyl group is expected to dominate the conformational landscape, favoring staggered conformations that minimize steric strain. The relative orientation of the neopentyl group and the sulfonate moiety can influence the accessibility of the electrophilic carbon and the leaving group.

The preferred conformations will likely be those that place the large tert-butyl group away from the sulfonate group. However, even in the most favorable conformations, the steric shielding of the reaction center remains significant. The rigidity imposed by the neopentyl group, compared to less substituted alkyl chains, limits the conformational flexibility that might otherwise facilitate a reaction. This conformational constraint, coupled with the inherent steric bulk, contributes to the low reactivity of the compound in bimolecular substitution reactions.

Computational Chemistry for Mechanistic Insights and Design

Computational chemistry provides powerful tools to investigate the intricacies of chemical reactions and to design new molecules with desired properties. For a compound like this compound, where experimental studies of its reactivity can be challenging due to its low reactivity, computational methods are particularly valuable.

Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic structure and energetics of molecules. iastate.eduresearchgate.netsciforum.net DFT calculations can be employed to model the potential energy surface of reactions involving this compound. This allows for the determination of the energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.netsciforum.net

For the Sₙ2 reaction of this compound, DFT calculations would be expected to show a very high activation barrier, consistent with the experimentally observed low reactivity. uv.es These calculations can precisely quantify the steric energy component of the transition state, providing a deeper understanding of the steric hindrance. uv.es Furthermore, DFT can be used to investigate alternative reaction pathways, such as Sₙ1-type mechanisms involving carbocation intermediates and potential rearrangements. uv.es By calculating the energies of the primary neopentyl carbocation and the rearranged tertiary carbocation, the feasibility of such pathways can be assessed.

A hypothetical DFT study on the Sₙ2 reaction of this compound with a nucleophile (e.g., Cl⁻) could provide the data shown in the table below.

SpeciesRelative Energy (kcal/mol)Key Structural Features
Reactants (this compound + Cl⁻)0Separated species.
Transition StateHigh positive valueElongated C-O and C-Cl bonds; significant steric strain.
Products (2,2-Dimethylpropyl chloride + CH₃SO₃⁻)Negative or slightly positive valueFormed products.

Molecular modeling techniques, such as molecular dynamics (MD) simulations, can be used to study the interactions of this compound and its derivatives within more complex environments like catalytic active sites or biological macromolecules. nih.govnih.gov These simulations can provide insights into the binding modes, interaction energies, and dynamic behavior of the molecule within a specific receptor. nih.govnih.gov

For instance, if this compound were to be investigated as a potential inhibitor of an enzyme, molecular docking could be used to predict its binding pose in the active site. Subsequently, MD simulations could be run to assess the stability of the predicted complex and to analyze the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that contribute to binding. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity. nih.govnih.goveuropa.eu For a class of compounds like alkyl methanesulfonates, which are known to be genotoxic, QSAR models can be developed to predict the potential toxicity of new derivatives without the need for extensive experimental testing. nih.goveuropa.eu

A QSAR model for the genotoxicity of alkyl methanesulfonates would typically use a set of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and lipophilic properties. nih.gov For this compound, relevant descriptors would include those that capture the steric bulk of the neopentyl group and the electrophilicity of the reaction center.

The development of a QSAR model involves the following steps:

Data Collection: Gathering experimental data on the biological activity (e.g., mutagenicity) of a series of related compounds.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound.

Model Building: Using statistical methods to build a mathematical model that correlates the descriptors with the observed activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Such models can serve as valuable tools for prioritizing chemicals for further testing and for designing safer alternatives. nih.goveuropa.eu

Advanced Analytical and Spectroscopic Characterization in 2,2 Dimethylpropyl Methanesulfonate Research

High-Resolution NMR Spectroscopy for Structure Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,2-dimethylpropyl methanesulfonate (B1217627). nih.govnih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and stereochemistry.

In the ¹H NMR spectrum of 2,2-dimethylpropyl methanesulfonate, distinct signals are expected for the different proton environments. The protons of the methanesulfonyl group (CH₃SO₃-) would appear as a singlet, typically in the downfield region due to the electron-withdrawing nature of the sulfonyl group. The methylene (B1212753) protons (-CH₂-) of the neopentyl group, being adjacent to the electron-withdrawing oxygen atom, would also exhibit a downfield chemical shift and appear as a singlet since there are no adjacent protons to cause spin-spin splitting. The nine equivalent protons of the three methyl groups on the tert-butyl moiety would produce a sharp singlet further upfield.

The ¹³C NMR spectrum provides complementary information. Separate resonances would be observed for the carbon of the methanesulfonyl group, the methylene carbon of the neopentyl group, the quaternary carbon of the tert-butyl group, and the equivalent carbons of the three methyl groups. The chemical shifts of these carbons are indicative of their local electronic environment.

Conformational analysis of this compound can also be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, and by studying coupling constants and chemical shift changes in different solvents or at various temperatures. nih.gov These studies provide insights into the preferred spatial arrangement of the molecule, which can influence its reactivity and physical properties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

Group Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃-SMethyl~3.0 (s)~38
-O-CH₂-Methylene~3.9 (s)~78
-C(CH₃)₃Quaternary Carbon-~32
-C(CH₃)₃Methyl~1.0 (s)~26

s = singlet

Mass Spectrometry for Reaction Monitoring and Metabolite Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. youtube.comyoutube.com In the context of this compound, MS is pivotal for monitoring the progress of its synthesis reaction and for identifying any potential metabolites or degradation products.

When coupled with a chromatographic separation method, such as liquid chromatography (LC-MS), it allows for the analysis of complex mixtures. nih.govnih.gov For sulfonate esters, atmospheric pressure chemical ionization (APCI) is often a suitable ionization technique, which can provide stable precursor ions. nih.govnih.gov

The fragmentation of this compound in the mass spectrometer would likely proceed through cleavage of the ester bond. Common fragmentation pathways for alkyl methanesulfonates involve the loss of the alkyl group or the methanesulfonyl moiety. The observation of specific fragment ions can confirm the identity of the compound. For instance, a key fragment would be the neopentyl cation or related C₄ fragments.

Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes in tandem mass spectrometry (MS/MS) offer enhanced selectivity and sensitivity for quantitative studies, which is particularly useful for detecting trace levels of the compound or its byproducts. nih.govfao.org

Table 2: Expected Mass Spectrometric Fragments for this compound

Fragment Ion m/z (mass-to-charge ratio) Possible Structure
[M+H]⁺167.07Protonated parent molecule
[C₅H₁₁]⁺71.12Neopentyl cation
[C₄H₉]⁺57.10tert-Butyl cation
[CH₃SO₃]⁻95.00Methanesulfonate anion

Chromatographic Techniques (HPLC, GC-MS) for Purity and Quantitative Analysis

Chromatographic methods are fundamental for assessing the purity of this compound and for its quantitative determination in various matrices. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For sulfonate esters, which may lack a strong UV chromophore, derivatization can be employed to enhance detection by UV-Vis detectors. nih.govnih.govresearchgate.net Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used. sielc.com A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govpnrjournal.com The method's parameters, such as the mobile phase composition, flow rate, and column temperature, are optimized to achieve good separation and peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.netrroij.com this compound is amenable to GC analysis. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. This technique is highly sensitive and specific, making it ideal for detecting and quantifying trace impurities. researchgate.net The choice of the GC column (e.g., a non-polar or mid-polar column) and the temperature program are critical for achieving optimal separation. rroij.comglobalresearchonline.net

Table 3: Exemplary Chromatographic Conditions for Sulfonate Ester Analysis

Technique Column Mobile Phase/Carrier Gas Detection Application
HPLCC18, 250 mm x 4.6 mm, 5 µmGradient of water and acetonitrile nih.govpnrjournal.comUV (with derivatization), ELSD, MS nih.govsielc.comPurity, Quantitative Analysis
GC-MSDB-5 or similar, 30 m x 0.25 mmHeliumMass Spectrometry (EI)Impurity Profiling, Quantification rroij.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate bond lengths, bond angles, and conformational information about the molecule in the solid state.

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. nih.gov If successful, the diffraction pattern of X-rays passing through the crystal can be used to construct an electron density map, from which the atomic positions can be determined.

The structural data from X-ray crystallography is invaluable for understanding the relationship between the molecular structure and the macroscopic properties of the compound, such as its melting point and solubility.

Future Directions and Emerging Research Areas

Development of Green Chemistry Approaches for Synthesis

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of 2,2-Dimethylpropyl methanesulfonate (B1217627) is an area ripe for the application of green chemistry principles. Future research will likely focus on developing synthetic methods that are more environmentally friendly and economically viable than traditional approaches.

Key areas of investigation will include:

Alternative Solvents: Moving away from volatile organic compounds (VOCs) towards greener solvents like ionic liquids, supercritical fluids, or even water-based systems. The choice of solvent is critical as it often constitutes the largest portion of waste in chemical processes.

Catalytic Systems: The development of highly efficient and recyclable catalysts can significantly improve the atom economy of the synthesis. Research into solid acid catalysts or enzyme-based catalysis could offer pathways that minimize waste and energy consumption.

Renewable Feedstocks: Investigating the potential of deriving the neopentyl group from bio-based sources would be a significant step towards a more sustainable production process.

Green Chemistry PrincipleApplication in Synthesis of 2,2-Dimethylpropyl methanesulfonate
PreventionDesigning synthetic routes that minimize waste generation.
Atom EconomyMaximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical SynthesesUsing and generating substances that possess little or no toxicity to human health and the environment.
Safer Solvents and AuxiliariesMinimizing the use of auxiliary substances or making them innocuous.
Design for Energy EfficiencyConducting synthetic methods at ambient temperature and pressure.
Use of Renewable FeedstocksUtilizing raw materials and feedstocks that are renewable rather than depleting.
Reduce DerivativesMinimizing or avoiding the use of blocking groups, protection/deprotection, and temporary modification of physical/chemical processes.
CatalysisUsing catalytic reagents (as selective as possible) in preference to stoichiometric reagents.

Expanding Catalytic Applications and Methodology Development

The unique structural features of this compound, particularly the sterically hindered neopentyl group, suggest its potential utility in various catalytic applications and as a tool in methodology development. The bulky neopentyl group can influence reaction selectivity and stability, making it an interesting moiety to explore in catalyst design.

Future research in this area may focus on:

Asymmetric Catalysis: The neopentyl group could be incorporated into chiral ligands for asymmetric catalysis, where its steric bulk could enhance enantioselectivity in the synthesis of chiral molecules.

Protecting Group Chemistry: The stability of the neopentyl group could be exploited in the development of novel protecting groups for various functional groups in complex molecule synthesis.

Catalyst Support: Utilizing this compound or its derivatives as a component of catalyst supports could impart unique properties, such as thermal stability or altered surface chemistry. For example, neopentyl glycol, a related compound, is used in the synthesis of polyesters, and similar principles could be applied to create novel catalytic materials. wikipedia.orgicm.edu.pl

Advanced Pharmacological Profiling and Drug Design

Some alkyl methanesulfonates are known to act as alkylating agents, a class of compounds used in cancer chemotherapy due to their ability to damage the DNA of rapidly dividing cancer cells. alfa-chemistry.comwikipedia.org This raises the possibility that this compound could possess interesting pharmacological properties. However, its potential as a therapeutic agent remains largely unexplored.

Future research should involve:

Comprehensive Biological Screening: A thorough evaluation of the compound's activity against a wide range of biological targets, including cancer cell lines and various enzymes, is necessary to identify any potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: If biological activity is identified, SAR studies would be crucial to optimize the structure of this compound to enhance its potency and selectivity. The presence of the neopentyl group can significantly impact a molecule's pharmacological profile. fiveable.me

Toxicological Assessment: A detailed toxicological profile is essential to understand the compound's safety. Given that some alkyl methanesulfonates exhibit genotoxicity, a thorough investigation into the potential mutagenicity and carcinogenicity of this compound is imperative. alfa-chemistry.comwikipedia.org

Comprehensive Environmental Risk Assessment and Remediation Technologies

The widespread use of any chemical necessitates a thorough understanding of its environmental fate and potential impact. For this compound, a comprehensive environmental risk assessment is a critical area for future research. While studies on related compounds like linear alkylbenzene sulfonates show they can be biodegradable under certain conditions, the specific environmental behavior of this compound is unknown. nih.govnih.govoup.comhibiscuspublisher.com

Key research questions to be addressed include:

Biodegradability: Determining the rate and extent of biodegradation in various environmental compartments, such as soil and water, under both aerobic and anaerobic conditions.

Toxicity to Environmental Organisms: Assessing the acute and chronic toxicity of the compound to a range of aquatic and terrestrial organisms.

Bioaccumulation Potential: Investigating the potential for the compound to accumulate in the tissues of living organisms.

Development of Remediation Technologies: In the event of environmental contamination, research into effective remediation technologies, such as bioremediation or advanced oxidation processes, would be necessary.

Environmental ParameterResearch Focus for this compound
Persistence Studies on biodegradation pathways and half-life in soil and water.
Bioaccumulation Measurement of the octanol-water partition coefficient (Kow) and bioconcentration factor (BCF) in relevant organisms.
Toxicity Ecotoxicological testing on representative species from different trophic levels (e.g., algae, daphnids, fish).

Predictive Modeling and Data Science in Chemical Research

In silico methods, including predictive modeling and data science, are becoming increasingly powerful tools in chemical research. These approaches can accelerate the research and development process by predicting the properties and activities of compounds before they are synthesized and tested in the lab.

For this compound, future research could leverage these computational tools to:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Develop QSAR models to predict the biological activity or toxicity of derivatives of this compound based on their chemical structure. researchgate.netnih.gov This can guide the design of new compounds with desired properties.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Utilize in silico tools to predict the ADMET properties of this compound, which is crucial for assessing its potential as a drug candidate. nih.goveijppr.com

Environmental Fate Modeling: Employ computational models to predict the environmental distribution and persistence of the compound, helping to identify potential environmental risks early in the development process.

By embracing these future directions and emerging research areas, the scientific community can unlock the full potential of this compound while ensuring its safe and sustainable use.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing high-purity 2,2-dimethylpropyl methanesulfonate, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution, where 2,2-dimethylpropanol reacts with methanesulfonyl chloride in an anhydrous environment. Optimization involves:

  • Catalysis : Use of a base (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction forward .

  • Temperature Control : Maintaining 0–5°C to minimize side reactions (e.g., hydrolysis of the sulfonate ester) .

  • Purification : Distillation under reduced pressure (e.g., 80–100°C at 0.1 mmHg) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

  • Yield Improvement : Excess methanesulfonyl chloride (1.2–1.5 equiv.) and inert atmosphere (N₂/Ar) to prevent moisture ingress .

    Table 1 : Synthetic Optimization Parameters

    ParameterOptimal ConditionImpact on Yield/Purity
    Temperature0–5°CReduces hydrolysis byproducts
    Base (Triethylamine)1.2 equiv.Neutralizes HCl efficiently
    SolventDichloromethane or THFEnhances reactant solubility
    Purification MethodDistillation or chromatographyPurity >98% (GC/HPLC)

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for all procedures to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols .
  • Storage : Store in amber glass bottles at 2–8°C under inert gas to prevent degradation. Avoid contact with strong oxidizers or bases .

Q. How can researchers confirm the structural identity of this compound?

  • Spectroscopic Analysis :

  • ¹H/¹³C NMR : Key peaks include δ 1.05 ppm (s, 9H, C(CH₃)₃) and δ 3.10 ppm (s, 3H, SO₂CH₃) .
  • FT-IR : Sulfonate ester S=O stretching at 1170–1190 cm⁻¹ and 1350–1370 cm⁻¹ .
    • Mass Spectrometry : ESI-MS ([M+H]⁺) expected at m/z 195.1 (C₆H₁₄O₃S) .

Advanced Research Questions

Q. What analytical techniques are most suitable for detecting impurities in this compound?

  • HPLC-UV/ELSD : Use a C18 column with acetonitrile/water (70:30) mobile phase; detect at 210 nm. Quantify residual alcohol (2,2-dimethylpropanol) and sulfonic acid byproducts .
  • GC-MS : Headspace analysis to identify volatile impurities (e.g., unreacted methanesulfonyl chloride) .
  • Limits of Detection (LOD) : <0.1% for major impurities via validated methods .

Q. How does steric hindrance from the 2,2-dimethylpropyl group influence the compound’s reactivity in substitution reactions?

  • Mechanistic Insight : The bulky tert-butyl group reduces nucleophilic attack at the sulfonate ester’s electrophilic sulfur. Comparative studies with less hindered analogs (e.g., methyl methanesulfonate) show:

  • Slower Kinetics : Rate constants decrease by 10–100× in SN2 reactions with nucleophiles (e.g., iodide) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) mitigate steric effects by stabilizing transition states .
    • Applications : Useful for controlled release in prodrug design or polymer chemistry where delayed reactivity is advantageous.

Q. What strategies mitigate hydrolytic degradation of this compound in aqueous systems?

  • pH Control : Stability is highest at pH 4–6. Degradation accelerates in alkaline conditions (t₁/₂ <24 hrs at pH 9) .
  • Lyophilization : Formulate as a lyophilized powder to minimize water contact .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to reduce radical-mediated decomposition .

Table 2 : Hydrolysis Half-Life Under Varied Conditions

pHTemperature (°C)Half-Life (Days)
42590
72530
9251
44>365

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.